molecular formula C27H37N3O6S2 B6526998 ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 1021260-89-8

ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B6526998
CAS No.: 1021260-89-8
M. Wt: 563.7 g/mol
InChI Key: QQRBPDUMQBARQN-UHFFFAOYSA-N
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Description

Ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H37N3O6S2 and its molecular weight is 563.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 563.21237826 g/mol and the complexity rating of the compound is 974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The compound can be broken down into distinct functional groups that may contribute to its biological activity:

  • Ethyl group : Often associated with hydrophobic properties.
  • Tetramethyl thieno[2,3-c]pyridine : A bicyclic structure that may influence pharmacological interactions.
  • Sulfamoyl group : Known for its role in various drug mechanisms, particularly in antibacterial and antiviral agents.

The molecular formula can be represented as follows:

C22H30N2O4SC_{22}H_{30}N_{2}O_{4}S

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyridine have been shown to possess activity against various bacterial strains. A study highlighted the synthesis of such derivatives and their evaluation against gram-positive and gram-negative bacteria, showcasing their potential as antimicrobial agents .

Antidiabetic Activity

The compound's structural similarity to thiazolidinediones suggests potential antidiabetic activity through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). These receptors play a crucial role in glucose metabolism and insulin sensitivity. A related study demonstrated that specific modifications in the thiazolidinedione structure could enhance PPARγ activation .

Antiviral Activity

The sulfamoyl moiety may also impart antiviral properties. Compounds containing sulfamoyl groups have been documented to inhibit viral replication mechanisms. For example, research on sulfamoyl-arylamides has shown efficacy against hepatitis B virus (HBV), indicating that similar compounds might also exhibit antiviral effects .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on structurally related compounds have indicated varying degrees of cytotoxic effects on cancer cell lines. These findings suggest that ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate may also warrant investigation in this area.

Data Table: Summary of Biological Activities

Activity Type Related Compounds Mechanism of Action References
AntimicrobialThieno derivativesInhibition of bacterial cell wall synthesis
AntidiabeticThiazolidinedione derivativesPPARγ activation
AntiviralSulfamoyl arylamidesInhibition of viral replication
CytotoxicityRelated thieno compoundsInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thieno[2,3-c]pyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains could enhance efficacy.

Case Study 2: PPARγ Activation

In a controlled laboratory setting, a derivative structurally similar to the compound was tested for its ability to activate PPARγ in adipocyte cell lines. The results showed increased insulin sensitivity and glucose uptake compared to untreated controls.

Properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O6S2/c1-7-35-25(32)21-20-15-26(2,3)29-27(4,5)22(20)37-24(21)28-23(31)17-10-12-19(13-11-17)38(33,34)30(6)16-18-9-8-14-36-18/h10-13,18,29H,7-9,14-16H2,1-6H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRBPDUMQBARQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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